molecular formula C13H10Cl2 B138671 Dichlorodiphenylmethane CAS No. 2051-90-3

Dichlorodiphenylmethane

Cat. No. B138671
M. Wt: 237.12 g/mol
InChI Key: OPTDDWCXQQYKGU-UHFFFAOYSA-N
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Patent
US07427688B2

Procedure details

To a solution (1.25 M) of diethyl acetamidomalonate (6.79 g, 31.25 mmol) in N-methyl-2-pyrrolidone (25 mL) was added 60% sodium hydride (1.25 g, 31.25 mmol), and the mixture was stirred at room temperature for 1 hr. Diphenylmethylene chloride (4.45 mL, 25.0 mmol) and potassium iodide (4.15 g, 25 mmol) were added, and the mixture was stirred at 50° C. for 7 hrs. After completion of the reaction, toluene (75 mL) and water (31.5 mL) were added to the reaction mixture, and the mixture was partitioned. The organic layer was washed twice with water (31.5 mL) and concentrated. Ethanol (31.5 mL) and 2M aqueous sodium hydroxide solution (37.5 mL) were added to the concentrated solution, and the mixture was stirred at 80° C. for 11 hrs and allowed to cool to 25° C. Toluene (9 mL) was added and the mixture was partitioned. The aqueous layer was concentrated to a half volume and adjusted to pH 1.1 with concentrated hydrochloric acid, which resulted in the precipitation of white crystals. The crystals were collected by filtration and dried under vacuum to give the title compound (5.0 g).
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
31.5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=[O:3])[CH3:2].[H-].[Na+].[C:18]1([C:24](Cl)(Cl)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[I-].[K+]>CN1CCCC1=O.O.C1(C)C=CC=CC=1>[C:1]([NH:4][CH:5]([CH:24]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.79 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4.45 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(Cl)Cl
Name
Quantity
4.15 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
31.5 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 7 hrs
Duration
7 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
WASH
Type
WASH
Details
The organic layer was washed twice with water (31.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethanol (31.5 mL) and 2M aqueous sodium hydroxide solution (37.5 mL) were added to the concentrated solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 11 hrs
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
ADDITION
Type
ADDITION
Details
Toluene (9 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated to a half volume
CUSTOM
Type
CUSTOM
Details
resulted in the precipitation of white crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07427688B2

Procedure details

To a solution (1.25 M) of diethyl acetamidomalonate (6.79 g, 31.25 mmol) in N-methyl-2-pyrrolidone (25 mL) was added 60% sodium hydride (1.25 g, 31.25 mmol), and the mixture was stirred at room temperature for 1 hr. Diphenylmethylene chloride (4.45 mL, 25.0 mmol) and potassium iodide (4.15 g, 25 mmol) were added, and the mixture was stirred at 50° C. for 7 hrs. After completion of the reaction, toluene (75 mL) and water (31.5 mL) were added to the reaction mixture, and the mixture was partitioned. The organic layer was washed twice with water (31.5 mL) and concentrated. Ethanol (31.5 mL) and 2M aqueous sodium hydroxide solution (37.5 mL) were added to the concentrated solution, and the mixture was stirred at 80° C. for 11 hrs and allowed to cool to 25° C. Toluene (9 mL) was added and the mixture was partitioned. The aqueous layer was concentrated to a half volume and adjusted to pH 1.1 with concentrated hydrochloric acid, which resulted in the precipitation of white crystals. The crystals were collected by filtration and dried under vacuum to give the title compound (5.0 g).
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
31.5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=[O:3])[CH3:2].[H-].[Na+].[C:18]1([C:24](Cl)(Cl)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[I-].[K+]>CN1CCCC1=O.O.C1(C)C=CC=CC=1>[C:1]([NH:4][CH:5]([CH:24]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.79 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4.45 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(Cl)Cl
Name
Quantity
4.15 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
31.5 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 7 hrs
Duration
7 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
WASH
Type
WASH
Details
The organic layer was washed twice with water (31.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethanol (31.5 mL) and 2M aqueous sodium hydroxide solution (37.5 mL) were added to the concentrated solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 11 hrs
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
ADDITION
Type
ADDITION
Details
Toluene (9 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated to a half volume
CUSTOM
Type
CUSTOM
Details
resulted in the precipitation of white crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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